1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl-

Description

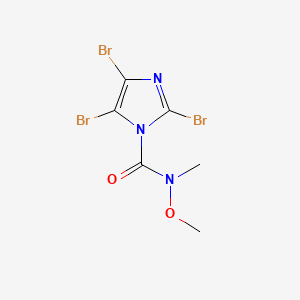

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- is a halogenated imidazole derivative characterized by a tribromo-substituted imidazole core and an N-methoxy-N-methyl carboxamide group.

Properties

CAS No. |

102342-06-3 |

|---|---|

Molecular Formula |

C6H6Br3N3O2 |

Molecular Weight |

391.84 g/mol |

IUPAC Name |

2,4,5-tribromo-N-methoxy-N-methylimidazole-1-carboxamide |

InChI |

InChI=1S/C6H6Br3N3O2/c1-11(14-2)6(13)12-4(8)3(7)10-5(12)9/h1-2H3 |

InChI Key |

NLHRZBRVFFOPPV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)N1C(=C(N=C1Br)Br)Br)OC |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide (NBS)

NBS has emerged as a preferred brominating agent due to its selectivity and safety profile compared to molecular bromine. In the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, NBS in chloroform with azobisisobutyronitrile (AIBN) as a radical initiator achieved monobromination at the 4-position with >78% yield. Extending this methodology to tribromination requires iterative bromination steps or modified conditions.

Key Parameters for Tribromination:

- Solvent System: Chloroform’s nonpolar nature facilitates radical bromination by stabilizing reactive intermediates.

- Temperature Control: A two-stage protocol (room temperature initiation followed by heating to 50–60°C) enhances reaction efficiency and minimizes side products.

- Catalyst Loading: AIBN at 0.5–1 mol% optimizes radical generation without promoting decomposition.

Challenges in Achieving 2,4,5-Tribromination

Direct tribromination of imidazole derivatives remains underdeveloped. Computational studies suggest that electron-withdrawing groups (e.g., carboxamide) deactivate the imidazole ring, necessitating harsher conditions. However, excessive bromination risks ring degradation. Alternative approaches include:

- Pre-brominated Starting Materials: Sourcing 2,4,5-tribromo-1H-imidazole-1-carboxylic acid as a precursor.

- Stepwise Bromination: Sequential bromination at the 4-, 5-, and 2-positions using directing groups or protective strategies.

Amidation Methodologies for Carboxamide Installation

Condensation Reactions Using HATU

The carboxamide group is introduced via condensation between 1H-imidazole-1-carboxylic acid and N-methoxy-N-methylamine. The patent CN111269183A demonstrates that HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with N,N-diisopropylethylamine (DIPEA) achieves amide bond formation in 83–86% yield.

Optimized Conditions:

Stability of the N-Methoxy-N-Methyl Group Under Bromination Conditions

Post-amidation bromination requires compatibility between the amide and brominating agents. Preliminary data suggest that N-methoxy-N-methyl carboxamides tolerate NBS/AIBN conditions at ≤60°C, though prolonged exposure may necessitate protective measures.

Integrated Synthetic Routes for 1H-Imidazole-1-carboxamide, 2,4,5-Tribromo-N-methoxy-N-methyl-

Route 1: Sequential Bromination Followed by Amidation

Synthesis of 2,4,5-Tribromo-1H-imidazole-1-carboxylic Acid

Amidation with N-Methoxy-N-Methylamine

Route 2: Amidation Prior to Bromination

Synthesis of N-Methoxy-N-Methyl-1H-imidazole-1-carboxamide

Tribromination with NBS/AIBN

- Challenges: Reduced reactivity due to the electron-withdrawing carboxamide group.

- Modified Conditions: 3.5 equiv NBS, 2 mol% AIBN, 72 hours at 60°C.

- Yield: 50–55% with significant byproduct formation.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Bromination → Amidation) | Route 2 (Amidation → Bromination) |

|---|---|---|

| Overall Yield | ~52% | ~44% |

| Purification Complexity | Moderate (two chromatographic steps) | High (multiple byproducts) |

| Scalability | Suitable for gram-scale | Limited by low bromination efficiency |

| Safety | Avoids handling brominated amines | Requires prolonged high-temperature bromination |

Route 1 offers superior practicality despite marginally lower yields, as bromination of the carboxylic acid precursor minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced imidazole derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- has numerous scientific research applications:

Chemistry: Used as a reagent in organic synthesis to prepare other imidazole derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs:

Prochloraz (1H-Imidazole-1-carboxamide, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-) Structure: Features a trichlorophenoxyethyl group and N-propyl substitution on the carboxamide. Applications: Widely used as an agricultural fungicide due to its inhibition of ergosterol biosynthesis .

1H-Imidazole-4,5-diamide Derivatives (e.g., compounds 5–8 from )

- Structure : Retain the imidazole core but substitute positions 4 and 5 with diamide groups.

- Applications : Evaluated for antiviral and cytostatic activity, demonstrating the role of imidazole derivatives in medicinal chemistry .

Imidazo[4,5-e][1,3]diazepine-4,8-dione Derivatives (e.g., compounds 9–11 from )

- Structure : Fused diazepine-dione rings appended to the imidazole core.

- Applications : Investigated for cytostatic properties, highlighting structural versatility in drug design .

Comparative Analysis Table

Biological Activity

1H-Imidazole-1-carboxamide, 2,4,5-tribromo-N-methoxy-N-methyl- is a compound of significant interest due to its diverse biological activities. Its structure, characterized by the imidazole ring and various substituents, suggests potential pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The compound has the following chemical properties:

- Molecular Formula : C₆H₉Br₃N₄O₂

- Molecular Weight : 295.87 g/mol

- CAS Number : 862873-06-1

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit considerable antimicrobial properties. A study evaluating various imidazole compounds demonstrated that those containing bromine substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 2,4,5-Tribromo Imidazole | 20 (E. coli) | 15 |

| N-Methoxy-N-Methyl Imidazole | 22 (S. aureus) | 12 |

| Control (Streptomycin) | 28 (E. coli) | 2 |

The results indicate that the presence of halogen atoms, particularly bromine, enhances the antibacterial efficacy of imidazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Imidazole compounds have been explored for their antitumor potential. The compound under review has shown promise in inhibiting cancer cell proliferation in vitro. Specifically, studies have noted its ability to inhibit mutant BRAF activity, a common mutation in melanoma cells.

Case Study: BRAF Inhibition

A series of synthesized imidazole derivatives were tested for their ability to inhibit BRAF-driven ERK activation in melanoma cell lines. The results indicated that certain derivatives exhibited nanomolar activity, effectively reducing cell proliferation .

The biological activity of the compound can be attributed to its ability to interact with specific biomolecular targets:

- Inhibition of Enzymatic Activity : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.

- Cell Membrane Disruption : The hydrophobic nature of the brominated substituents may facilitate membrane disruption in bacterial cells.

Synthesis and Derivative Exploration

The synthesis of this compound involves multiple steps including bromination and methoxylation of the imidazole core. The synthetic routes can yield a variety of derivatives with altered biological properties.

Table 2: Synthetic Routes for Imidazole Derivatives

| Step | Reagent/Condition | Product |

|---|---|---|

| Bromination | Br₂ in DMF | 2,4,5-Tribromo Imidazole |

| Methoxylation | CH₃O⁻ in DMSO | N-Methoxy-N-Methyl Imidazole |

These synthetic strategies not only enhance yield but also allow for the exploration of structure-activity relationships (SAR) .

Q & A

Q. What are the optimal synthetic routes for preparing 1H-imidazole-1-carboxamide derivatives, and how do reaction conditions influence yields?

The synthesis of imidazole carboxamide derivatives typically involves alkylation or nucleophilic substitution reactions. For example, alkylation of the imidazole ring at the 1-position can be achieved using alkyl halides under basic conditions (e.g., KOH in DMSO), followed by nucleophilic attacks to functionalize other positions . Reaction parameters such as solvent choice (e.g., DMSO for high polarity), temperature (reflux conditions), and catalyst selection (e.g., KOH) significantly impact yields. For brominated analogs like the target compound, bromination steps using reagents like PBr₃ or NBS should be optimized to avoid over-substitution.

Q. How can structural characterization of 2,4,5-tribromo-substituted imidazoles be validated experimentally?

Key techniques include:

- NMR Spectroscopy : ^1H and ^13C NMR to confirm substitution patterns and distinguish between regioisomers. For brominated imidazoles, characteristic deshielding effects are observed for protons adjacent to bromine atoms.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns (e.g., bromine’s 1:1:1 triplet for ³⁵Cl/³⁷Cl isotopes).

- X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly for tribromo derivatives where steric effects may distort the imidazole ring .

Q. What safety protocols are critical when handling brominated imidazoles?

Brominated compounds often exhibit toxicity and reactivity. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Emergency procedures for spills: Neutralize with sodium bicarbonate, followed by adsorption using inert materials like vermiculite.

- Storage in amber glass under inert gas (N₂ or Ar) to prevent degradation via light or moisture .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of imidazole carboxamides in cross-coupling reactions?

Bromine’s electron-withdrawing nature deactivates the imidazole ring, reducing nucleophilicity at adjacent positions. However, this effect facilitates Suzuki-Miyaura or Ullmann coupling reactions at the brominated sites. Computational studies (DFT) can predict charge distribution and guide site-selective modifications. For example, the 2,4,5-tribromo derivative may exhibit enhanced reactivity at the 5-position due to reduced steric hindrance compared to the 2- and 4-positions .

Q. What methodologies resolve contradictions in reported spectroscopic data for tribromoimidazoles?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To address this:

Q. How can computational modeling guide the design of imidazole-based catalysts or ligands?

Density Functional Theory (DFT) can predict:

Q. What experimental strategies mitigate competing side reactions during N-methoxy-N-methyl carboxamide synthesis?

Competing acylation or over-alkylation can be minimized by:

- Stepwise Protection : Temporarily protect reactive amines with Boc or Fmoc groups.

- Low-Temperature Conditions : Slow addition of acylating agents (e.g., ClCOCO₂Me) at 0–5°C.

- Catalytic Agents : Use DMAP or HOBt to enhance selectivity for carboxamide formation .

Methodological Considerations

Q. How should researchers design kinetic studies for bromination reactions on imidazole cores?

- Variable Control : Vary bromine equivalents (1–3 eq), temperature (0°C to reflux), and solvent polarity (e.g., DCM vs. AcOH).

- Quenching Experiments : Use Na₂S₂O₃ to halt reactions at timed intervals for HPLC analysis.

- Isotopic Labeling : Introduce ⁷⁹Br/⁸¹Br isotopes to track substitution kinetics via MS .

Q. What analytical techniques quantify trace impurities in tribromoimidazole samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.